molecular formula C21H16ClFN8O3 B2461551 (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 941978-64-9

(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2461551
CAS No.: 941978-64-9
M. Wt: 482.86
InChI Key: VJWOXYKWWWKHOJ-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClFN8O3 and its molecular weight is 482.86. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN8O3/c22-17-6-5-15(31(33)34)11-16(17)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)14-3-1-13(23)2-4-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWOXYKWWWKHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClFN8O3C_{21}H_{16}ClFN_8O_3 with a molecular weight of approximately 482.86 g/mol. The structure includes a triazolo-pyrimidine moiety linked to a piperazine ring and substituted with a chloro-nitrophenyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H16ClFN8O3
Molecular Weight482.86 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the indole and triazole moieties suggests that it may influence various biochemical pathways related to:

  • Antiviral Activity : Compounds containing triazole rings have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Anticancer Effects : The structural components suggest potential interaction with microtubules, which are crucial for cell division and proliferation.
  • Anti-inflammatory Properties : The nitro group may enhance anti-inflammatory responses through modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the substituents on the triazole or phenyl rings can significantly alter the biological potency of similar compounds. For instance, studies have shown that fluorination at specific positions can enhance the activity against certain cancer cell lines while maintaining selectivity towards non-cancerous cells .

Key Findings from SAR Studies:

  • Fluorinated Phenyl Groups : The presence of fluorine in the phenyl ring has been linked to increased lipophilicity and improved cellular uptake.
  • Piperazine Modifications : Alterations in the piperazine structure can lead to variations in receptor binding affinity and specificity.
  • Triazole Variants : Different triazole derivatives exhibit distinct biological profiles, suggesting that careful selection of substituents can optimize therapeutic effects .

Case Studies

Several studies have explored the biological effects of compounds similar to (2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone:

  • Anticancer Activity : A study demonstrated that triazolo-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Research highlighted that similar compounds showed potent antibacterial activity against resistant strains such as MRSA, outperforming traditional antibiotics in certain assays .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have shown promise in stabilizing microtubules and reducing tau pathology, indicating potential for treating Alzheimer's disease .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly due to the presence of the triazole and piperazine moieties. Similar compounds have been evaluated for their activity against various cancer cell lines. For example, derivatives of triazole have shown significant cytotoxic effects against human tumor cells in vitro and are being explored for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Given the biological activities associated with nitrophenyl compounds, this compound may also exhibit antimicrobial effects. Research indicates that similar compounds can inhibit bacterial growth and are being investigated as potential treatments for infections caused by resistant strains of bacteria .
  • Neuropharmacological Effects : The piperazine component is known for its psychoactive properties and has been utilized in the development of drugs targeting neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating a potential role in treating conditions such as anxiety and depression .

Case Studies and Research Findings

  • Anticancer Studies : In a recent study evaluating similar triazole derivatives, compounds demonstrated potent activity against multiple cancer cell lines with IC50 values in the low micromolar range. This suggests that structural modifications can enhance potency and selectivity towards cancer cells .
  • Antimicrobial Testing : A series of nitrophenyl derivatives were tested against Mycobacterium tuberculosis, revealing promising results with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. This highlights the potential for developing new antitubercular agents from similar scaffolds .
  • Neuropharmacological Evaluation : Compounds featuring piperazine rings have been assessed for their impact on serotonin receptors, showing potential as anxiolytics or antidepressants based on their ability to modulate neurotransmitter levels in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:

  • Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidines with azides under reflux in DMF or dichloromethane .
  • Step 2 : Piperazine coupling via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to minimize side products .
  • Step 3 : Final methanone linkage using carbodiimide-mediated coupling, with yields optimized by inert atmospheres (e.g., N₂) .
    • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity) and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 517.12) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration, single-crystal diffraction with R-factor < 0.08 ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Standardized Assays : Use uniform protocols (e.g., IC₅₀ determination in kinase inhibition assays) to minimize variability .
  • Structural Analog Comparison : Compare activity with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in cytotoxicity data across cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

  • Methodology :

  • Computational Modeling : Dock the compound into protein active sites (e.g., kinase domains) using software like AutoDock Vina to predict binding modes .
  • Functional Group Scanning : Systematically modify substituents (e.g., nitro to amine groups) and assess activity changes via dose-response curves .
  • Pharmacokinetic Profiling : Measure logP (e.g., 3.2 ± 0.1) and plasma stability to prioritize analogs with improved bioavailability .

Q. What experimental designs mitigate challenges in studying environmental fate or metabolic pathways?

  • Methodology :

  • Isotope Labeling : Use 14C^{14}C-labeled compound to track biodegradation products in soil/water systems .
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) in hepatocyte models .
  • Ecotoxicity Testing : Follow OECD guidelines for acute/chronic toxicity assays in Daphnia magna or algae .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol under varied temperatures (25°C vs. 37°C) to identify optimal storage conditions .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress (e.g., 40°C/75% RH for 4 weeks) and identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.